2-[[(4,6-dimethoxypyrimidin-2-yl)amino]methyl]-3H-quinazolin-4-one
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Overview
Description
2-[[(4,6-dimethoxypyrimidin-2-yl)amino]methyl]-3H-quinazolin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and a pyrimidine moiety, which is often found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(4,6-dimethoxypyrimidin-2-yl)amino]methyl]-3H-quinazolin-4-one typically involves multiple steps, starting with the preparation of the pyrimidine and quinazolinone intermediates. One common method involves the condensation of 4,6-dimethoxypyrimidine with an appropriate amine, followed by cyclization to form the quinazolinone ring. The reaction conditions often require the use of solvents like methanol and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Green chemistry principles, such as the use of less toxic reagents and solvents, are also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[[(4,6-dimethoxypyrimidin-2-yl)amino]methyl]-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
2-[[(4,6-dimethoxypyrimidin-2-yl)amino]methyl]-3H-quinazolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound, with studies exploring its effects on various biological pathways.
Medicine: Its structure suggests potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[[(4,6-dimethoxypyrimidin-2-yl)amino]methyl]-3H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Bensulfuron-methyl: A sulfonylurea herbicide with a similar pyrimidine moiety.
2-amino-4,6-dimethoxypyrimidine: A precursor in the synthesis of various bioactive compounds.
Pyrithiobac-sodium: Another herbicide with a pyrimidine structure
Uniqueness
What sets 2-[[(4,6-dimethoxypyrimidin-2-yl)amino]methyl]-3H-quinazolin-4-one apart is its unique combination of a quinazolinone core and a pyrimidine moiety.
Properties
IUPAC Name |
2-[[(4,6-dimethoxypyrimidin-2-yl)amino]methyl]-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-22-12-7-13(23-2)20-15(19-12)16-8-11-17-10-6-4-3-5-9(10)14(21)18-11/h3-7H,8H2,1-2H3,(H,16,19,20)(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSAKBIXXVGOTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NCC2=NC3=CC=CC=C3C(=O)N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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